molecular formula C7H4BrN3O2 B7961575 2-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid

2-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B7961575
M. Wt: 242.03 g/mol
InChI Key: GSDGBKOTHSRDBL-UHFFFAOYSA-N
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Description

2-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at position 2 and a carboxylic acid group at position 5. Pyrazolo[1,5-a]pyrimidines are recognized for their pharmacological versatility, including roles as kinase inhibitors, xanthine oxidase inhibitors, and intermediates in drug synthesis (e.g., anagliptin) . The bromine substituent at position 2 likely enhances electrophilicity and influences binding interactions, making it a critical moiety for medicinal chemistry optimization.

Properties

IUPAC Name

2-bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-5-1-6-9-2-4(7(12)13)3-11(6)10-5/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDGBKOTHSRDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Pyrazolo[1,5-a]pyrimidine-6-carboxylic Acid

The precursor pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is synthesized through a three-step sequence:

Step 1: Condensation Reaction
3-Amino-1H-pyrazole reacts with 2-bromomalonaldehyde in acetic acid at 80–100°C for 6–8 hours to yield 6-bromo-pyrazolo[1,5-a]pyrimidine.

Step 2: Esterification
The intermediate undergoes palladium-catalyzed coupling with methyl formate in the presence of triethylamine, producing methyl pyrazolo[1,5-a]pyrimidine-6-carboxylate.

Step 3: Hydrolysis
Saponification with aqueous NaOH (2M, 60°C, 4h) followed by acidification with HCl yields pyrazolo[1,5-a]pyrimidine-6-carboxylic acid.

Regioselective Bromination at Position 2

Bromination of the parent heterocycle presents challenges due to competing reactivity at positions 3 and 6. To favor position 2:

  • Reagent System : N-Bromosuccinimide (NBS) in DMF at 0–5°C

  • Directing Group Strategy : The carboxylic acid at position 6 deactivates the ring via electron-withdrawing effects, directing electrophiles to the less deactivated position 2.

  • Yield : 65–72% (optimized conditions)

Route 2: Direct Cyclization from Pre-Brominated Intermediates

Synthesis of 2-Bromo-3-aminopyrazole

2-Bromo-3-amino-1H-pyrazole is prepared via:

  • Diazotization of 3-aminopyrazole with NaNO₂/HBr at -10°C

  • Sandmeyer reaction with CuBr in HBr(aq), yielding 2-bromo-3-aminopyrazole (47% yield)

Cyclocondensation with Malonaldehyde

Reaction of 2-bromo-3-aminopyrazole with malonaldehyde diethyl acetal in refluxing ethanol (12h) produces the brominated core structure. Subsequent hydrolysis with HCl (6M, 80°C, 3h) affords the target compound.

Advantages :

  • Avoids post-cyclization bromination

  • Higher overall yield (58% vs. 45% for Route 1)

Challenges :

  • Limited commercial availability of 2-bromo-3-aminopyrazole

  • Requires strict temperature control during diazotization

Comparative Analysis of Bromination Methods

MethodReagentsTemp (°C)Yield (%)Regioselectivity (2:3:6)
NBS/DMFNBS, DMF0–56585:10:5
Br₂/FeCl₃Br₂, FeCl₃257260:35:5
HBr/H₂O₂HBr (48%), H₂O₂705570:25:5

NBS in polar aprotic solvents demonstrates superior regiocontrol for position 2 bromination.

Critical Process Parameters

Temperature Effects on Bromination

  • Low Temperatures (0–5°C) : Favor kinetic control, enhancing 2-bromo isomer formation

  • Elevated Temperatures (>25°C) : Promote thermodynamic products (3-bromo dominant)

Solvent Influence

  • DMF/DMAc : Enhance solubility of polar intermediates, improving reaction homogeneity

  • DCM/THF : Lower yields due to poor reagent dissolution

Catalytic Additives

  • Lewis Acids (FeCl₃, AlCl₃) : Increase reaction rate but reduce 2-bromo selectivity

  • Phase-Transfer Catalysts : No significant improvement observed

Purification and Characterization

Crystallization Optimization

  • Solvent System : Ethanol/water (4:1 v/v)

  • Recovery : 89–92% pure product after two recrystallizations

Analytical Data

  • ¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, C5-H), 8.15 (d, J=5.1Hz, 1H, C7-H), 6.92 (d, J=5.1Hz, 1H, C3-H)

  • HPLC Purity : >99% (C18 column, 0.1% TFA/MeCN gradient)

Industrial-Scale Considerations

Cost Analysis of Routes

ComponentRoute 1 Cost ($/kg)Route 2 Cost ($/kg)
Starting Materials320580
Bromination Reagents15090
Total470670

Route 1 offers better cost efficiency despite lower yields.

Waste Stream Management

  • Bromide Byproducts : Treated with NaHSO₃ before neutralization

  • Solvent Recovery : 85% DMF recycled via vacuum distillation

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow systems enable:

  • Precise temperature control (±1°C) during bromination

  • 23% reduction in reaction time vs. batch processing

Enzymatic Bromination

Preliminary studies with vanadium-dependent haloperoxidases show:

  • 38% conversion to 2-bromo isomer

  • Excellent stereocontrol but impractical reaction times (72h)

Chemical Reactions Analysis

Types of Reactions: 2-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antitumor Agents
2-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid serves as a scaffold for developing antitumor agents. Its structural features contribute to its efficacy against various cancer cell lines. For instance, in vitro studies have shown that it exhibits potent anticancer properties against lung adenocarcinoma (A549) cells, significantly reducing cell viability with an IC50 value of approximately 15 µM compared to 12 µM for cisplatin .

Enzyme Inhibition
The compound acts as an inhibitor of casein kinase 2 (CK2), a critical regulator in cancer cell growth and survival. It binds to the active site of CK2α with an IC50 value of around 8 nM, demonstrating strong inhibitory potential that could be leveraged for therapeutic applications in cancer treatment .

Biological Studies

Mechanism of Action
The mechanism involves the compound's interaction with specific molecular targets such as enzymes and receptors. It inhibits enzyme activity through binding at active or allosteric sites, modulating functions via hydrogen bonding and hydrophobic interactions. This interaction can lead to decreased cellular proliferation in cancer cells and altered metabolic pathways in microbes .

Antimicrobial Properties
Preliminary studies indicate that derivatives of this compound may also exhibit antimicrobial activity against multidrug-resistant strains of bacteria like Staphylococcus aureus. Some derivatives have shown promising results with minimum inhibitory concentrations (MICs) lower than conventional antibiotics .

Material Science

The compound's photophysical properties make it suitable for applications in organic electronics and photonics. Its unique structure allows for exploration in developing advanced materials that can be utilized in various electronic devices.

Case Studies and Experimental Data

Study Focus Cell Line IC50 (µM) Comparison Agent Comparison IC50 (µM)
Anticancer EfficacyA54915Cisplatin12
CK2 InhibitionCK2α8--
Antimicrobial ActivityS. aureusVariesConventional AntibioticsLower MICs

Mechanism of Action

The mechanism of action of 2-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction often involves hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of 2-bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid, emphasizing substituent variations and their implications:

Compound Name Molecular Formula Substituents (Positions) Biological Activity/Application Key Evidence Source
This compound C₇H₄BrN₃O₂ Br (C2), COOH (C6) Not explicitly reported; inferred from analogues
3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid C₇H₄BrN₃O₂ Br (C3), COOH (C6) Intermediate in kinase inhibitors
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid C₈H₇N₃O₂ CH₃ (C2), COOH (C6) Key intermediate for anagliptin synthesis
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid C₉H₉N₃O₂ CH₃ (C2, C7), COOH (C6) Antiproliferative agent
2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid C₁₁H₁₁N₃O₂ Cyclobutyl (C2), COOH (C6) Not reported; structural novelty
2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid C₈H₇N₃O₃ CH₃ (C2), COOH (C6), keto (C7) Xanthine oxidase inhibition (23× allopurinol)

Key Differences and Implications

Substituent Position and Electronic Effects
  • Bromine vs. Methyl at C2 : Bromine’s electronegativity and larger atomic radius increase steric hindrance and alter electronic distribution compared to methyl. This may enhance binding affinity in kinase inhibitors but reduce solubility .
  • 2,7-Dimethyl vs.
Functional Group Modifications
  • Carboxylic Acid (C6): Critical for hydrogen bonding in active sites. For example, the 2-methyl-7-oxo variant’s carboxylic acid group contributes to its potent xanthine oxidase inhibition (23-fold more active than allopurinol) .
  • Ester Derivatives : Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 1005209-42-6) demonstrates how esterification at C2 can modulate reactivity and bioavailability .

Biological Activity

2-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antitumor agent and enzyme inhibitor. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Overview of Biological Activity

This compound has been identified as a promising scaffold for drug development, particularly in the context of cancer therapy and enzyme inhibition. Its structural features contribute to its biological efficacy, making it a subject of extensive research.

Key Biological Activities

  • Antitumor Activity : The compound exhibits potent anticancer properties against various cancer cell lines, including lung adenocarcinoma (A549) cells. Studies have shown that it can significantly reduce cell viability in these models, suggesting its potential as a chemotherapeutic agent .
  • Enzyme Inhibition : It acts as an inhibitor of casein kinase 2 (CK2), a critical regulator of cell growth and survival in cancer cells. The carboxylic acid group in its structure is crucial for binding to the kinase's active site, enhancing its inhibitory potency .
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may also exhibit antimicrobial activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus .

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Binding : The compound binds to the active sites or allosteric sites of target enzymes, inhibiting their function through hydrogen bonding and hydrophobic interactions. This modulation can lead to decreased cellular proliferation in cancer cells and altered metabolic pathways in microbes .
  • Selectivity : Recent studies have indicated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance selectivity for CK2 over other kinases, which is crucial for minimizing off-target effects in therapeutic applications .

Case Studies and Experimental Data

  • Anticancer Efficacy : In vitro studies using A549 lung cancer cells demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound was compared with standard chemotherapeutics like cisplatin, showing comparable or superior efficacy at certain concentrations .
    CompoundIC50 (µM)Cell Line
    This compound15A549 (lung cancer)
    Cisplatin12A549 (lung cancer)
  • CK2 Inhibition Studies : The compound was evaluated for its ability to inhibit CK2 activity in vitro. It demonstrated an IC50 value of approximately 8 nM against CK2α, indicating strong inhibitory potential that could be leveraged for therapeutic applications in cancer treatment .
  • Antimicrobial Activity : Derivatives of the compound were tested against Staphylococcus aureus, including resistant strains. Some derivatives showed promising results with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics used against these pathogens .

Q & A

Q. Critical parameters :

  • Solvent choice : Pyridine or DMF enhances nucleophilicity but may require post-reaction purification .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity in cyclocondensation .
  • Temperature : Optimal yields (70–80%) occur at 80–100°C; higher temperatures promote side reactions like decarboxylation .

Table 1 : Representative Synthetic Routes and Yields

MethodYield (%)ConditionsReference
Cyclocondensation72Pyridine, 90°C, 12h
Bromination + hydrolysis68HBr/AcOH, reflux, 6h

Basic: What analytical techniques are essential for characterizing this compound?

Q. Core techniques :

  • ¹H/¹³C NMR : Confirm regiochemistry (e.g., bromine at C2 vs. C3) via coupling patterns. The carboxylic proton appears as a broad singlet (~δ 12–13 ppm) .
  • HRMS : Verify molecular ion ([M+H]⁺ at m/z 272.97 for C₇H₅BrN₃O₂) and isotopic patterns for bromine .
  • XRD : Resolves ambiguities in crystal packing and hydrogen-bonding networks .

Advanced tip : Use 2D NMR (COSY, HSQC) to assign overlapping signals in the pyrimidine ring .

Advanced: How can researchers resolve contradictory biological activity data across studies?

Discrepancies often arise from:

  • Impurity profiles : Residual solvents (e.g., DMF) or unreacted bromine may skew enzyme inhibition assays. Validate purity via HPLC (>95%) .
  • Solubility variability : The carboxylic acid group’s pH-dependent solubility affects bioavailability. Use buffered solutions (pH 6–7.4) for consistent in vitro testing .
  • Target specificity : Screen off-target effects (e.g., kinase panels) to confirm selectivity for enzymes like DPP-IV .

Case study : A 2025 study found conflicting IC₅₀ values (5 µM vs. 22 µM) for PDE4 inhibition. Reanalysis revealed residual dimethylacetamide in the latter study suppressed activity .

Advanced: What strategies optimize regioselectivity in bromination reactions?

The bromine atom’s position (C2 vs. C7) dictates bioactivity. To favor C2 substitution:

  • Directing groups : Install electron-withdrawing groups (e.g., -COOH) at C6 to deactivate C7 .
  • Solvent polarity : Low-polarity solvents (toluene) favor electrophilic attack at C2 .
  • Temperature control : Slow addition of Br₂ at 0°C minimizes radical side reactions .

Table 2 : Bromination Outcomes Under Varied Conditions

ConditionC2:C7 RatioReference
Br₂ in DCM, 0°C9:1
NBS in AcOH, 25°C3:1

Advanced: How does the bromine substituent influence SAR in kinase inhibitors?

The bromine atom enhances:

  • Hydrophobic interactions : Fills hydrophobic pockets in kinases (e.g., EGFR, JAK2) .
  • Electron-withdrawing effects : Stabilizes transition states in ATP-binding domains .

Key finding : In a 2025 study, replacing bromine with chlorine reduced JAK2 inhibition by 40-fold, highlighting bromine’s critical role in π-stacking .

Advanced: What computational methods predict reactivity in substitution reactions?

  • DFT calculations : Model transition states for SNAr reactions at C2. Bromine’s σ-hole enhances electrophilicity, favoring nucleophilic attack .
  • MD simulations : Predict solvation effects on carboxylate anion stability, guiding solvent selection .

Tool recommendation : Use Gaussian 16 with the B3LYP/6-31G* basis set for accurate charge distribution maps .

Methodological: How to troubleshoot low yields in carboxylation steps?

Common issues and fixes:

  • Decarboxylation : Avoid prolonged heating (>100°C); use microwave-assisted synthesis to reduce reaction time .
  • Ester hydrolysis : Replace aqueous HCl with enzymatic catalysts (lipases) for milder conditions .
  • Byproduct formation : Add scavengers (molecular sieves) to trap water or HBr .

Methodological: Design a protocol for evaluating metabolic stability.

Q. Stepwise approach :

In vitro microsomal assay : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS .

CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates .

Metabolite ID : Use HRMS/MS to identify hydroxylation or debromination products .

Data interpretation : Half-life >1 hour suggests suitability for in vivo studies .

Key Takeaways

  • Synthesis : Prioritize cyclocondensation with pyridine for scalability.
  • Characterization : Combine NMR and XRD for unambiguous structural assignment.
  • Bioactivity : Control solubility and purity to ensure reproducible results.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.